(S,R,S)-AHPC-C7-amine (hydrochloride)
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Overview
Description
(S,R,S)-AHPC-C7-amine (hydrochloride) is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and proteolysis-targeting chimeras (PROTAC) technology . This compound is particularly significant in the field of chemical biology due to its role in the selective degradation of target proteins, making it a valuable tool for research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C7-amine (hydrochloride) involves multiple steps, starting from the appropriate chiral precursorsThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-C7-amine (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-C7-amine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
Scientific Research Applications
(S,R,S)-AHPC-C7-amine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a ligand in the synthesis of PROTACs for targeted protein degradation.
Biology: Plays a role in studying protein-protein interactions and cellular pathways.
Medicine: Potential therapeutic applications in cancer treatment by selectively degrading oncogenic proteins.
Industry: Utilized in the development of new chemical entities and drug discovery.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-C7-amine (hydrochloride) involves its binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is crucial in cellular responses to oxygen levels .
Comparison with Similar Compounds
Similar Compounds
(S,S,S)-AHPC hydrochloride: An inactive derivative used as a negative control in experiments.
(S,R,S)-AHPC-PEG3-NH2 hydrochloride: A variant with a polyethylene glycol linker for enhanced solubility.
(S,R,S)-AHPC-C6-CO2H hydrochloride: Another variant with a carboxylic acid group.
Uniqueness
(S,R,S)-AHPC-C7-amine (hydrochloride) is unique due to its specific conformation and functional groups, which confer high affinity and selectivity for the VHL protein. This makes it particularly effective in PROTAC technology for targeted protein degradation .
Properties
Molecular Formula |
C30H46ClN5O4S |
---|---|
Molecular Weight |
608.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H45N5O4S.ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 |
InChI Key |
RMNLYSBBFGSMFL-QVRKWNSCSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O.Cl |
Origin of Product |
United States |
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